2-(2-Thiazolylazo)-p-cresol
Overview
Description
2-(2-Thiazolylazo)-p-cresol is an organic compound that belongs to the class of thiazolylazo dyes. These compounds are known for their ability to form stable complexes with metal ions, making them useful in various analytical and industrial applications. The structure of this compound consists of a thiazole ring attached to an azo group, which is further connected to a p-cresol moiety. This unique structure imparts specific chemical properties to the compound, making it valuable in various fields of research and industry.
Mechanism of Action
Target of Action
The primary target of 2-(2-Thiazolylazo)-p-cresol is the DNA of cancer cells, specifically those that are ERG-positive . The compound has been found to selectively inhibit the growth of ERG-positive cancer cell lines .
Mode of Action
This compound interacts with its targets through a process known as intercalative binding . This involves the insertion of the compound between the base pairs of the DNA double helix, disrupting the normal functioning of the DNA and leading to changes in the cancer cells .
Biochemical Pathways
It is known that the compound’s interaction with dna can lead to the disruption of essential cellular processes, such as dna replication and transcription . This can result in the inhibition of cancer cell growth and the induction of apoptosis .
Pharmacokinetics
It is known that the compound can be used for the preconcentration of certain metal ions, suggesting that it may have the ability to bind to these ions and facilitate their removal from the body .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of DNA function, inhibition of cancer cell growth, and induction of apoptosis in ERG-positive cancer cells . These effects can contribute to the compound’s potential anti-cancer activity.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to bind to its targets . Additionally, the presence of certain metal ions can influence the compound’s activity, as it has been found to interact with these ions .
Biochemical Analysis
Biochemical Properties
2-(2-Thiazolylazo)-p-cresol has been found to interact with various biomolecules. For instance, it has been shown to form stable complexes with certain metal ions, such as zinc and copper . These interactions are likely due to the presence of the azo group and the thiazole ring in the molecule, which can act as ligands and bind to metal ions .
Cellular Effects
The effects of this compound on cells are not fully understood. Some studies suggest that it may have significant impacts on cellular processes. For example, one study found that a similar compound, 1-[2-Thiazolylazo]-2-naphthol, significantly inhibited the proliferation of prostate cancer cells
Molecular Mechanism
It is known that the compound can form stable complexes with certain metal ions This suggests that it may exert its effects at the molecular level through interactions with these ions
Temporal Effects in Laboratory Settings
One study found that a similar compound, 5-methyl-4-(2-thiazolylazo)resorcinol, has eight conformers, suggesting that it may exist in multiple forms over time .
Metabolic Pathways
Given its ability to form complexes with metal ions, it is possible that it may be involved in metal ion metabolism .
Transport and Distribution
Its ability to form complexes with metal ions suggests that it may be transported via metal ion transporters .
Subcellular Localization
Given its ability to form complexes with metal ions, it is possible that it may be localized in areas of the cell where these ions are concentrated .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Thiazolylazo)-p-cresol typically involves the diazotization of 2-aminothiazole followed by coupling with p-cresol. The reaction conditions generally include an acidic medium to facilitate the diazotization process. The steps are as follows:
Diazotization: 2-Aminothiazole is treated with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt.
Coupling: The diazonium salt is then coupled with p-cresol in an alkaline medium to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pH, and reactant concentrations, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Thiazolylazo)-p-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic ring in p-cresol can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole and cresol moieties.
Reduction: Amines derived from the cleavage of the azo bond.
Substitution: Substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-(2-Thiazolylazo)-p-cresol has a wide range of applications in scientific research:
Analytical Chemistry: Used as a chromogenic reagent for the detection and quantification of metal ions in various samples.
Biology: Employed in histochemical staining techniques to visualize specific cellular components.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with metal ions.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Thiazolylazo)-resorcinol
- 2-(2-Thiazolylazo)-5-dimethylaminophenol
- 2-(2-Thiazolylazo)-anisole
Comparison
2-(2-Thiazolylazo)-p-cresol is unique due to its specific structure, which combines the thiazole ring with the p-cresol moiety. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity with metal ions. Compared to similar compounds, this compound may offer advantages in terms of selectivity and sensitivity in analytical applications.
Properties
IUPAC Name |
4-methyl-2-(1,3-thiazol-2-yldiazenyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c1-7-2-3-9(14)8(6-7)12-13-10-11-4-5-15-10/h2-6,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRKINSTWYZJLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N=NC2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601310791 | |
Record name | 2-(2-Thiazolylazo)-p-cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601310791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1823-44-5 | |
Record name | 2-(2-Thiazolylazo)-p-cresol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1823-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Thiazolylazo)-p-cresol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001823445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Thiazolylazo)-p-cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601310791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-Thiazolylazo)-p-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does TAC interact with metal ions?
A1: TAC acts as a chelating agent, forming stable complexes with various metal ions. This interaction is based on the donation of electron pairs from the nitrogen and oxygen atoms present in the TAC molecule to the vacant orbitals of the metal ion. This coordination complexation often results in a significant color change, enabling spectrophotometric detection and quantification of the metal ion. [, , , , , , ]
Q2: What are the downstream effects of TAC-metal ion complexation?
A2: The formation of TAC-metal ion complexes leads to:
- Colorimetric changes: A new absorption peak with a distinct color emerges, allowing for visual and spectrophotometric detection. [, , , , ]
- Altered electrochemical properties: The redox behavior of the complex differs from that of the free metal ion and TAC, enabling electrochemical detection methods. []
- Modified solubility: Depending on the metal ion and the medium, the complex might exhibit altered solubility, enabling techniques like cloud point extraction. [, , ]
Q3: What is the molecular formula and weight of TAC?
A3: The molecular formula of TAC is C10H9N3OS, and its molecular weight is 219.27 g/mol.
Q4: What spectroscopic data are available for characterizing TAC and its metal complexes?
A4: Several spectroscopic techniques are employed to characterize TAC and its complexes:
- UV-Vis Spectroscopy: Used to determine the maximum absorption wavelengths (λmax) of TAC and its metal complexes, which are essential for spectrophotometric determination. [, , , ]
- Infrared Spectroscopy (IR): Provides information about the functional groups present in TAC and the changes occurring upon complexation with metal ions. [, ]
Q5: Is TAC compatible with different materials used in analytical applications?
A5: TAC demonstrates compatibility with various materials used in analytical procedures:
- Solid supports: It can be immobilized on silica gel [], polyurethane foam [, ], and ion exchange resins [, , ], facilitating solid-phase extraction and preconcentration of metal ions.
- Surfactants: The use of surfactants like Triton X-100 can enhance the sensitivity and solubility of TAC-metal complexes, improving spectrophotometric analysis. [, ]
- Microfluidic platforms: TAC has been incorporated into polymer inclusion membranes within microfluidic paper-based analytical devices for optical copper detection. []
Q6: Does TAC exhibit any catalytic properties?
A6: While TAC is primarily known for its chelating abilities, research suggests that the adsorbed molybdenum(VI)-TAC complex exhibits catalytic activity in the presence of nitrate, enhancing the electrochemical signal for molybdenum detection. []
Q7: Have computational methods been applied to study TAC and its interactions?
A7: Yes, Time-Dependent Density Functional Theory (TDDFT) calculations have been employed to understand the electronic structure and properties of planar triazinium cations derived from TAC, providing insights into their photocytotoxicity and DNA interaction mechanisms. []
Q8: How do structural modifications of TAC affect its metal-binding properties?
A8: Research on structurally similar compounds, like 1-(2-pyridylazo)-2-naphthol (PAN), suggests that the thiazole moiety in TAC plays a crucial role in its metal binding affinity and selectivity compared to the pyridine ring in PAN. [] Further research focusing on specific structural modifications of TAC is needed to fully elucidate the structure-activity relationships.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.